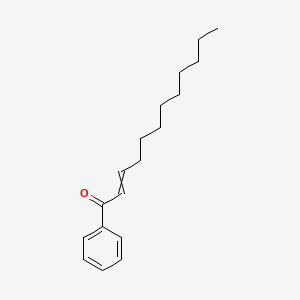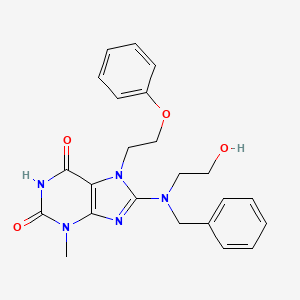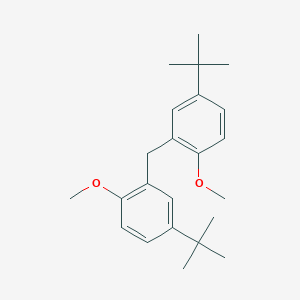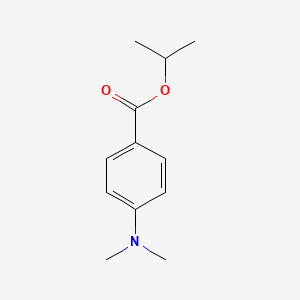![molecular formula C16H18N2O2 B14344925 2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine CAS No. 101288-81-7](/img/structure/B14344925.png)
2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure with multiple methyl groups and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2’,4,4’,6-Tetramethyl[1,1’-biphenyl]-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the nitro group.
4-Acetamido-2,2,6,6-tetramethylpiperidinyloxy: Contains a piperidine ring and an acetamido group, differing in structure and functional groups.
Uniqueness
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is unique due to the presence of both multiple methyl groups and a nitro group on the biphenyl structure
Propriétés
Numéro CAS |
101288-81-7 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(2,4-dimethyl-6-nitrophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H18N2O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18(19)20/h5-8H,17H2,1-4H3 |
Clé InChI |
GUVNQPAXIIRKAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)




![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)



